molecular formula C15H22O4S B14072214 4-Methylbenzenesulfonic acid;oct-3-yn-1-ol CAS No. 100419-71-4

4-Methylbenzenesulfonic acid;oct-3-yn-1-ol

Cat. No.: B14072214
CAS No.: 100419-71-4
M. Wt: 298.4 g/mol
InChI Key: NOXHLJNQRSIBIN-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;oct-3-yn-1-ol is a compound that combines the properties of both 4-Methylbenzenesulfonic acid and oct-3-yn-1-ol. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is an organosulfur compound with the formula C7H8O3S. It is a white, crystalline solid that is soluble in water and organic solvents. Oct-3-yn-1-ol is an alkyne alcohol with the formula C8H14O, characterized by the presence of a triple bond between the third and fourth carbon atoms and a hydroxyl group at the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the para isomer. The general reaction is as follows:

C6H5CH3+H2SO4C6H4(CH3)SO3H+H2OC_6H_5CH_3 + H_2SO_4 \rightarrow C_6H_4(CH_3)SO_3H + H_2O C6​H5​CH3​+H2​SO4​→C6​H4​(CH3​)SO3​H+H2​O

Oct-3-yn-1-ol can be synthesized through various methods, including the hydration of oct-3-yne using a hydroboration-oxidation reaction. The reaction involves the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.

Industrial Production Methods

Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. Oct-3-yn-1-ol is produced industrially through catalytic hydration processes, often using metal catalysts to facilitate the addition of water to the alkyne.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid undergoes various reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Neutralization: Reacts with bases to form salts.

    Substitution: Can undergo electrophilic aromatic substitution reactions.

Oct-3-yn-1-ol undergoes reactions such as:

    Oxidation: Can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Can be reduced to form alkanes or alkenes.

    Addition: Can undergo addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Esterification: Uses alcohols and acid catalysts.

    Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products

    Esterification: Forms esters such as methyl 4-methylbenzenesulfonate.

    Oxidation: Forms products like oct-3-ynoic acid.

    Reduction: Forms products like oct-3-ene or octane.

Scientific Research Applications

4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes. Oct-3-yn-1-ol is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid involves its role as a strong acid, which can donate protons to facilitate various chemical reactions. It acts as a catalyst in esterification by protonating the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Oct-3-yn-1-ol exerts its effects through its alkyne and hydroxyl functional groups. The alkyne group can participate in addition reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but lacks the methyl group.

    Oct-1-yn-3-ol: Similar to oct-3-yn-1-ol but with the triple bond at a different position.

Uniqueness

4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in various organic reactions. Oct-3-yn-1-ol is unique due to its specific alkyne and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions.

Properties

CAS No.

100419-71-4

Molecular Formula

C15H22O4S

Molecular Weight

298.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;oct-3-yn-1-ol

InChI

InChI=1S/C8H14O.C7H8O3S/c1-2-3-4-5-6-7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,2-4,7-8H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

NOXHLJNQRSIBIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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